Trans vs. Cis Configuration: Required for GPR119 Agonist Selectivity and Potency
In the Merck GPR119 agonist patent family, the active leads bearing a cyclopropylethyl‑ether linker are explicitly defined as either rac‑trans or rac‑cis. The trans series (exemplified by rac‑trans‑5‑chloro‑2‑[4‑(2‑{2‑[4‑(methylsulfonyl)phenoxy]ethyl}cyclopropyl)piperidin‑1‑yl]pyrimidine) was pursued as a distinct chemotype, indicating that the trans configuration is critical for target engagement and downstream pharmacology [1]. While direct EC₅₀ values for the mesylate intermediate are not provided, the structural reliance on the trans geometry constitutes a qualitative differentiation that cannot be met by the cis isomer.
| Evidence Dimension | Stereochemical requirement for biological activity in GPR119 agonist series |
|---|---|
| Target Compound Data | trans (1R,2S/1S,2R) racemic configuration |
| Comparator Or Baseline | cis (1R,2R/1S,2S) racemic configuration |
| Quantified Difference | Not quantified; trans configuration is explicitly required in the patent claims for the series. |
| Conditions | Patent US 2011/0028501 A1, structural claims and representative compounds. |
Why This Matters
Procurement of the trans‑configured mesylate ensures compatibility with the synthetic route to GPR119 agonists, avoiding the need for diastereomer separation or re‑synthesis.
- [1] Wood, H. B. et al. Substituted Cyclopropyl Compounds, Compositions Containing Such Compounds and Methods of Treatment. U.S. Patent Application US 2011/0028501 A1, filed Mar 26, 2009, and published Feb 3, 2011. View Source
